molecular formula C15H11NO B3032364 1-Benzoyl-1H-indole CAS No. 1496-76-0

1-Benzoyl-1H-indole

Cat. No.: B3032364
CAS No.: 1496-76-0
M. Wt: 221.25 g/mol
InChI Key: DIQDUFVJZPNLJQ-UHFFFAOYSA-N
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Description

1-Benzoyl-1H-indole is an organic compound that belongs to the indole family, characterized by a benzene ring fused to a pyrrole ring. This compound is notable for its unique structure, which includes a benzoyl group attached to the nitrogen atom of the indole ring. Indole derivatives are widely recognized for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .

Scientific Research Applications

1-Benzoyl-1H-indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Future Directions

The synthesis of 1-Benzoyl-1H-indole is rather hard and has a low yield, which greatly limits the wide applications of room-temperature ultralong organic phosphorescence (RTUOP). Therefore, exploring readily obtained alternatives to this compound is of great significance and demands to be addressed .

Mechanism of Action

Target of Action

1-Benzoyl-1H-indole, like other indole derivatives, is known to interact with multiple receptors, contributing to its broad-spectrum biological activities . .

Mode of Action

Indole derivatives are known for their diverse reactivity, which allows them to undergo various chemical transformations, leading to a wide array of biological activities . For instance, some indole derivatives have been reported to exhibit antiviral activity by inhibiting specific viral processes .

Biochemical Pathways

Indole derivatives can influence various biochemical pathways. For instance, some indole alkaloids have been found to target different regulated cell death (RCD) subroutines, including classical apoptosis and autophagic cell death signaling pathways, as well as other crucial signaling pathways of RCD subroutines, such as ferroptosis, mitotic catastrophe, necroptosis, and anoikis, in cancer . .

Pharmacokinetics

The physicochemical properties of indole derivatives, such as their aromatic nature and ability to undergo electrophilic substitution, may influence their pharmacokinetic properties .

Result of Action

Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other substances can affect the stability and reactivity of indole derivatives . .

Biochemical Analysis

Biochemical Properties

1-Benzoyl-1H-indole plays a role in various biochemical reactions, particularly those involving enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450 monooxygenases, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between this compound and these enzymes can lead to the formation of hydroxylated metabolites, which may further participate in various biochemical pathways. Additionally, this compound has been shown to bind to certain receptors, influencing signal transduction pathways and cellular responses .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been reported to influence cell signaling pathways, including those mediated by protein kinases and transcription factors. This compound can modulate gene expression by interacting with nuclear receptors and other transcriptional regulators. In terms of cellular metabolism, this compound can alter the activity of metabolic enzymes, leading to changes in the levels of key metabolites and overall metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context of the biochemical reaction. For example, this compound has been shown to inhibit the activity of certain cytochrome P450 enzymes, leading to altered drug metabolism and potential drug-drug interactions. Additionally, this compound can influence gene expression by binding to nuclear receptors and modulating their activity, resulting in changes in the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. It is important to carefully monitor the dosage to avoid adverse effects while maximizing therapeutic benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes catalyze the hydroxylation of this compound, leading to the formation of hydroxylated metabolites. These metabolites can further participate in conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The interaction of this compound with these metabolic pathways can influence the overall metabolic flux and levels of key metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. For example, certain organic anion transporters may mediate the cellular uptake of this compound, while binding proteins can influence its localization and accumulation within specific cellular compartments. These interactions can affect the bioavailability and overall activity of this compound .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes involved in its metabolism. Additionally, its presence in the nucleus can influence gene expression by interacting with nuclear receptors and transcription factors .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzoyl-1H-indole can be synthesized through several methods. One common approach involves the reaction of indole with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Benzoyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 1-Benzoyl-1H-indole is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Its benzoyl group enhances its ability to interact with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

indol-1-yl(phenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c17-15(13-7-2-1-3-8-13)16-11-10-12-6-4-5-9-14(12)16/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQDUFVJZPNLJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40164352
Record name 1H-Indole, 1-benzoyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1496-76-0
Record name 1H-Indol-1-ylphenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1496-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole, 1-benzoyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001496760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole, 1-benzoyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

8.3 g of N-hydroxybenzanilide are heated with 125 ml of vinyl acetate and 250 mg of Li2PdCl4 for four and a half hours at 60° C. The reaction mixture is washed with brine, dried over magnesium sulfate, and concentrated by evaporation. The solid residue is shaken with diethyl ether, in the process of which a small amount of crystalline benzanilide precipitates. The organic phase is concentrated by evaporation, and chromatographed through silica gel (toluene/diethyl ether 1:1). As the first fraction are obtained 6.2 g of N-benzoylindole, m.p. 54°-55° C.; IR spectrum (CHCl3): 1710 (CO): NMR spectrum (100 MHz, CDCl3) 6.52 (d, J=4, CH); 7.1-7.7 (m, 9H); 8.38 (m, 1H) ppm.
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
[Compound]
Name
Li2PdCl4
Quantity
250 mg
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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